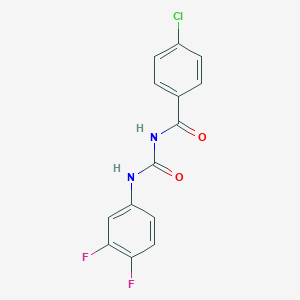![molecular formula C19H15F3N4O2S B284279 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide](/img/structure/B284279.png)
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide, also known as MPTA, is a chemical compound that has been widely used in scientific research for various purposes. It is a potent inhibitor of a specific enzyme, making it an important tool in the study of biochemical pathways and physiological processes. In
Wirkmechanismus
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide works by binding to the active site of PTP1B, preventing it from dephosphorylating its substrate proteins. This leads to an increase in insulin signaling and glucose uptake in cells, making it a potential therapeutic target for type 2 diabetes and obesity. In cancer cells, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide inhibits the growth and proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide increases insulin sensitivity and glucose uptake in cells, suggesting its potential as a treatment for type 2 diabetes and obesity. In cancer cells, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide in lab experiments is its specificity for PTP1B, making it a valuable tool for studying the role of this enzyme in physiological processes. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been shown to have high potency and selectivity, making it a useful compound for drug development. However, one limitation of using 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide is its potential toxicity and off-target effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide in scientific research. One potential area of study is the development of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide-based therapies for the treatment of type 2 diabetes and obesity. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide could be used to study the role of PTP1B in other physiological processes, such as inflammation and immune response. Further research could also explore the potential of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide as a therapeutic target for cancer treatment. Overall, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has the potential to be a valuable tool in the study of biochemical pathways and physiological processes, with promising applications in drug development and disease treatment.
Synthesemethoden
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide involves a multi-step process that begins with the reaction of 4-methoxyphenylhydrazine with trifluoromethylpyrimidine-2-thiol to form the intermediate compound 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2-thiol. This intermediate is then reacted with 3-pyridinecarboxylic acid to produce the final product, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been used in various scientific research applications due to its ability to inhibit the activity of a specific enzyme, protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a critical role in regulating insulin signaling pathways, making it an important target for the treatment of type 2 diabetes and obesity. 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been used to study the role of PTP1B in other physiological processes, such as inflammation and immune response.
Eigenschaften
Molekularformel |
C19H15F3N4O2S |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H15F3N4O2S/c1-28-14-6-4-12(5-7-14)15-9-16(19(20,21)22)26-18(25-15)29-11-17(27)24-13-3-2-8-23-10-13/h2-10H,11H2,1H3,(H,24,27) |
InChI-Schlüssel |
QJSFRJWABZFVDX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CN=CC=C3)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CN=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)


![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)